molecular formula C19H21N5O2S B2492460 N-(3,4-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide CAS No. 878697-15-5

N-(3,4-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B2492460
CAS No.: 878697-15-5
M. Wt: 383.47
InChI Key: SUKXFLWYSQQJLY-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, an ethoxyphenyl group, and a dimethylphenyl group

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-4-26-17-9-7-16(8-10-17)24-19(21-22-23-24)27-12-18(25)20-15-6-5-13(2)14(3)11-15/h5-11H,4,12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKXFLWYSQQJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The tetrazole ring and aromatic groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
  • **N-(3,4-dimethylphenyl)-2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Uniqueness

N-(3,4-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with different substituents, potentially leading to unique applications and properties.

Biological Activity

N-(3,4-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a novel compound that has garnered attention due to its potential biological activities. This article synthesizes the available research findings regarding its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The compound can be described by its structural formula, which includes a dimethylphenyl group, a tetrazole moiety, and a sulfanyl acetamide structure. This unique configuration suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, tetrazole derivatives have shown activity against various bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus50 µg/mL
Compound BEscherichia coli100 µg/mL
Compound CPseudomonas aeruginosa125 µg/mL

These findings suggest that this compound may also possess similar antimicrobial efficacy, warranting further investigation.

Anti-inflammatory Activity

In silico studies have indicated that related tetrazole compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies have suggested that this compound could inhibit 5-LOX effectively, potentially leading to reduced inflammation in clinical settings.

Case Studies

A recent study focused on the synthesis and evaluation of various tetrazole derivatives for their biological activities. Among these, compounds structurally related to this compound demonstrated:

  • Anticancer Activity: Some derivatives were tested against cancer cell lines such as TK-10 and HT-29, showing moderate to high cytotoxicity at concentrations ranging from 10 to 100 µg/mL.

Table of Anticancer Activity

CompoundCell LineIC50 (µg/mL)
Compound DTK-1015
Compound EHT-2920

These results indicate that the compound may have potential as an anticancer agent and highlights the need for further pharmacological studies.

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